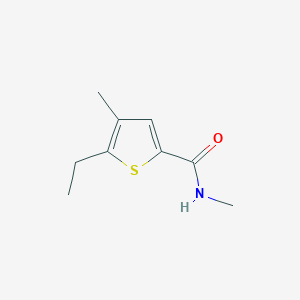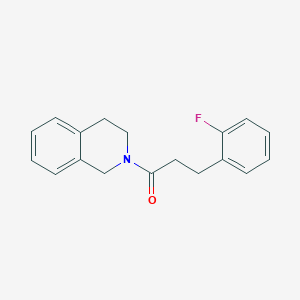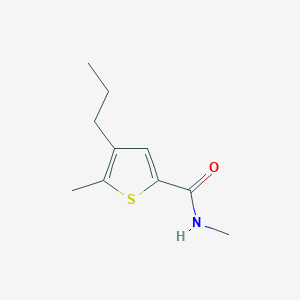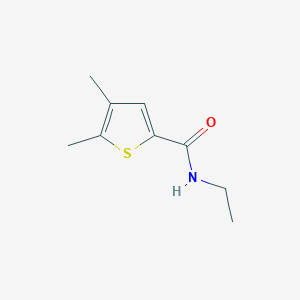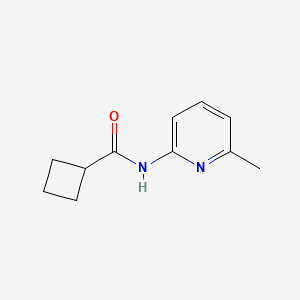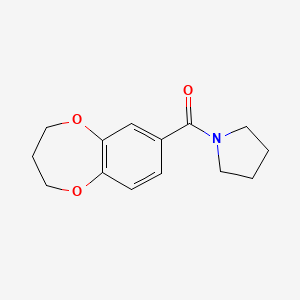
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone, also known as MDBP, is a synthetic compound that has been studied for its potential therapeutic properties.
Wirkmechanismus
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It may also have an effect on the GABAergic system.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone can increase the levels of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone has been shown to have a high affinity for certain receptors in the brain, which may make it useful for studying the function of these receptors. However, its potential toxicity and limited availability may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone. One area of interest is its potential as a treatment for addiction, particularly to stimulants such as cocaine and methamphetamine. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone and its potential therapeutic applications. Finally, the development of more efficient synthesis methods may make it easier to study the compound in the future.
Synthesemethoden
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with pyrrolidine and formaldehyde. The resulting compound is then reduced to yield 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone has been studied for its potential as a treatment for various neurological disorders, including Parkinson's disease and Alzheimer's disease. It has also been investigated for its potential as an antidepressant and anxiolytic.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-6-1-2-7-15)11-4-5-12-13(10-11)18-9-3-8-17-12/h4-5,10H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGLQIHKIHSFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

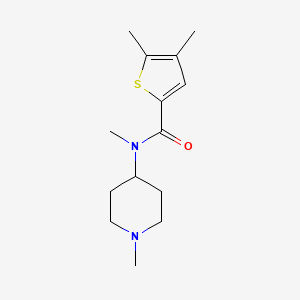
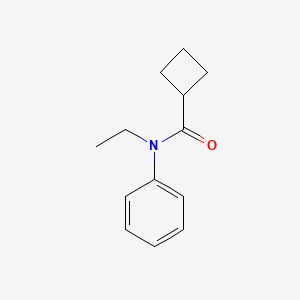
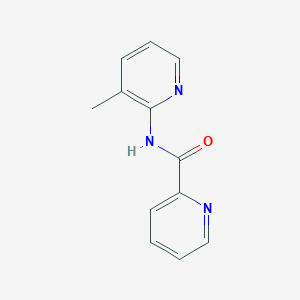
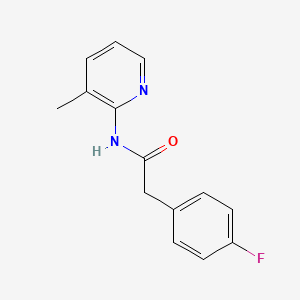
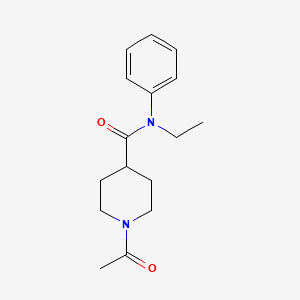
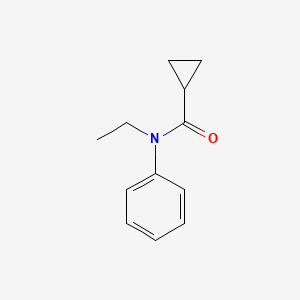
![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)
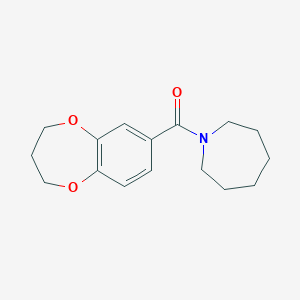
![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)
